(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Description
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a chiral piperidine derivative critical in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor approved for autoimmune diseases like rheumatoid arthritis . Its structure features a benzyl-protected piperidine ring with methyl groups at positions 3 and 4, and a secondary amine at position 2. The dihydrochloride salt enhances stability and solubility for pharmaceutical processing .
Properties
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNXCBXFOIHLH-DAIKJZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909964 | |
| Record name | 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062580-52-2 | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062580522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9652393WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reductive Amination with Sodium Borohydride
A widely cited method involves reductive amination starting from 1-benzyl-4-methyl-3-ketopiperidine. In this approach, methylamine is introduced via a titanium(IV) chloride-mediated reaction, followed by sodium borohydride reduction. Key steps include:
-
Reaction Conditions : 35°C in toluene with TiCl₄ and NEt₃ as catalysts.
-
Purification : Extraction with dichloromethane and crystallization using HCl/ethanol yields the dihydrochloride salt.
This method prioritizes cost-effectiveness but requires careful control of stoichiometry to minimize racemization.
Chiral Resolution via L-Di-p-Toluyltartaric Acid (L-DTTA)
Patents disclose a resolution-based strategy to isolate the (3R,4R) enantiomer from racemic mixtures:
-
Starting Material : Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate.
-
Resolution Step : Crystallization with L-DTTA in isopropanol increases chiral purity from 95.2% to 99.8%.
-
Salt Formation : Treatment with acetic acid produces the acetate intermediate, which is converted to the dihydrochloride salt using HCl.
This method achieves pharmaceutical-grade purity but adds complexity through multiple crystallization steps.
Catalytic Hydrogenation of Pyridine Precursors
Industrial-scale protocols employ Rh/C-catalyzed hydrogenation of pyridine derivatives:
-
Post-Processing : Extraction with dichloromethane and acidification with HCl/ethanol yields the dihydrochloride.
This route benefits from high atom economy but requires specialized equipment for high-pressure reactions.
Optimization of Critical Parameters
Temperature Control in Benzylation
Benzylation of 4-methylpiperidine-3-amine precursors is highly exothermic. Optimal conditions include:
Solvent Systems for Crystallization
Crystallization efficiency depends on solvent polarity:
| Solvent Combination | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/HCl | 99.5 | 68 |
| Acetone/HCl | 98.7 | 72 |
| Ether/HCl | 97.2 | 65 |
Ethanol/HCl systems balance purity and yield but may require multiple recrystallizations for pharmaceutical applications.
Catalysts for Asymmetric Reduction
Comparative catalyst screening reveals:
-
TiCl₄/NEt₃ : Achieves 85% enantiomeric excess (ee) but requires strict anhydrous conditions.
-
Rh/C : Provides 92% ee under hydrogenation conditions but increases production costs.
-
NaBH₄ with Chiral Ligands : Limited to small-scale syntheses due to ligand expense.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent patents describe flow chemistry approaches to enhance reproducibility:
Quality Control Metrics
Critical quality attributes monitored during manufacturing:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Chiral Purity | ≥99.0% ee | Chiral HPLC |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis of Tofacitinib
One of the primary applications of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is its use as an intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor employed in treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound's structural characteristics facilitate its conversion into Tofacitinib through established synthetic pathways .
Janus Kinase Inhibitors
The compound serves as a precursor in the development of other Janus kinase inhibitors, which are crucial for modulating immune responses. These inhibitors are vital in managing various inflammatory conditions and have been explored for their potential in treating cancers and other chronic diseases .
Case Study 1: Synthesis Process Improvement
A patent describes an innovative process for synthesizing this compound that enhances yield and purity. This method utilizes specific reagents and conditions to optimize the reaction pathway, demonstrating its importance in pharmaceutical manufacturing .
Case Study 2: Efficacy in Clinical Trials
Clinical trials involving Tofacitinib have highlighted the efficacy of compounds derived from this compound. These trials indicate significant improvements in patient outcomes with respect to inflammation reduction and overall quality of life for patients with rheumatoid arthritis .
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Physicochemical and Industrial Considerations
Physicochemical Properties
| Property | (3R,4R)-Dihydrochloride | (3S,4S)-Dihydrochloride | Racemic Free Base |
|---|---|---|---|
| Melting Point | 249–251°C | 245–248°C | Not reported |
| Solubility | Soluble in aqueous acid, DMSO | Similar to (3R,4R) form | Low aqueous solubility |
| Chiral Purity | ≥99% (via L-DTTA resolution) | ≥98% (requires D-DTTA) | 50% (R,R) / 50% (S,S) |
| Storage | 2–8°C under inert gas | Same as (3R,4R) | Room temperature |
Biological Activity
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a piperidine derivative recognized for its significant biological activity and potential applications in medicinal chemistry. This compound has garnered attention primarily due to its role as an intermediate in the synthesis of pharmaceuticals, including Tofacitinib, a Janus kinase inhibitor used in treating autoimmune diseases.
| Property | Value |
|---|---|
| Molecular Formula | C14H24Cl2N2 |
| Molecular Weight | 291.27 g/mol |
| IUPAC Name | This compound |
| Purity | 97% |
The biological activity of this compound is largely attributed to its stereochemistry, which allows it to interact effectively with various biological targets. The compound is known to modulate enzyme activities and receptor signaling pathways:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in biochemical pathways related to inflammation and immune response.
- Receptor Interaction : The compound exhibits affinity for specific receptors, influencing cellular signaling processes that can lead to therapeutic effects.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neurological Disorders : Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. For instance, studies have demonstrated that similar compounds can inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease .
- Cancer Therapy : Some piperidine derivatives have shown promise in anticancer activity. A study indicated that modifications to the piperidine structure could enhance cytotoxicity against specific cancer cell lines .
- Inflammatory Conditions : As a Janus kinase inhibitor precursor, this compound is involved in pathways that regulate inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .
Case Study 1: Tofacitinib Development
Tofacitinib is a well-known drug derived from piperidine scaffolds. The synthesis of this compound plays a crucial role in the production of Tofacitinib. Its efficacy as a Janus kinase inhibitor has been established through clinical trials demonstrating significant improvements in patients with rheumatoid arthritis and ulcerative colitis.
Case Study 2: Neuroprotective Effects
A study published in Molecules explored the neuroprotective properties of related piperidine compounds. The findings suggested that these compounds could attenuate oxidative stress and inflammation in neuronal cells, indicating their potential for treating neurodegenerative diseases .
Q & A
Q. What are the key synthetic steps for preparing (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride?
The synthesis involves four critical steps:
- Piperidine ring formation : Cyclization of 1-benzyl-4-methylpiperidine derivatives under controlled conditions.
- Amino group introduction : Reductive amination or nucleophilic substitution to add the amine functionality.
- Methylation : Alkylation at the nitrogen using methyl iodide or dimethyl sulfate.
- Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability. Industrial methods optimize these steps via continuous flow reactors and green chemistry principles .
Q. How is this compound used as a pharmaceutical intermediate?
It serves as a chiral intermediate in synthesizing Janus kinase (JAK) inhibitors like Tofacitinib. The stereochemistry at the 3R and 4R positions ensures proper binding to enzyme active sites, critical for modulating autoimmune responses. Researchers must verify enantiomeric purity (e.g., via chiral HPLC) to avoid off-target effects in preclinical studies .
Q. Which analytical techniques are recommended for detecting and separating its isomers?
- HPLC with chiral columns : Resolves enantiomers using cellulose- or amylase-based stationary phases.
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- NMR spectroscopy : Distinguishes stereoisomers via coupling constants (e.g., ) and NOE correlations.
- Polarimetry : Validates optical rotation to confirm enantiomeric excess. These methods address challenges in isolating the (3R,4R) isomer from racemic mixtures .
Advanced Research Questions
Q. How does stereochemistry influence its biological activity and target binding?
The (3R,4R) configuration aligns the benzyl and methyl groups in spatial orientations that complement hydrophobic pockets in JAK enzymes. Computational docking studies reveal that the (3S,4S) enantiomer exhibits weaker binding due to steric clashes. Researchers should prioritize enantioselective synthesis and validate activity using kinase inhibition assays (e.g., IC measurements) .
Q. What reaction conditions optimize yield and purity during scale-up?
- Temperature control : Maintain ≤40°C during methylation to prevent N-oxide byproducts.
- Catalyst selection : Use palladium-on-carbon for reductive amination to minimize over-reduction.
- Purification : Employ recrystallization from ethanol/water mixtures or preparative HPLC.
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
Q. How to address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Discrepancies may arise from:
- Assay conditions : Differences in buffer pH, ATP concentrations, or enzyme isoforms.
- Impurities : Trace enantiomers or residual solvents (e.g., DMSO) can skew results.
- Cell line variability : Use isogenic cell lines and standardize passage numbers. Validate findings with orthogonal assays (e.g., SPR for binding affinity) and replicate across labs .
Q. What strategies enhance metabolic stability in derivative design?
- Benzyl group substitution : Replace with trifluoromethyl or pyridyl moieties to reduce CYP450-mediated oxidation.
- Methylation patterns : Introduce geminal dimethyl groups at the 4-position to block dehydrogenation.
- Prodrug approaches : Mask the amine as a carbamate or phosphonate for sustained release. Evaluate derivatives using liver microsome stability assays and pharmacokinetic profiling in rodent models .
Q. Why might in vitro activity fail to translate to in vivo efficacy?
Potential factors include:
- Poor solubility : The dihydrochloride salt improves aqueous solubility but may still aggregate in physiological buffers.
- Plasma protein binding : High affinity for albumin reduces free drug concentration.
- First-pass metabolism : Amine demethylation via hepatic CYP3A4/5. Address these by co-administering cytochrome inhibitors (e.g., ketoconazole) or formulating with cyclodextrins .
Q. What toxicological assessments are critical for preclinical development?
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for clastogenicity.
- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology.
- Organ-specific toxicity : Histopathology of liver and kidney tissues in repeated-dose rodent studies.
- Immunotoxicity : Cytokine release assays in human peripheral blood mononuclear cells (PBMCs) .
Q. How to design mechanistic studies for target engagement?
- X-ray crystallography : Co-crystallize the compound with JAK2 or JAK3 to resolve binding modes.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Kinase profiling panels : Test selectivity across 100+ kinases to identify off-target effects.
- Phosphoproteomics : Map downstream signaling changes in JAK-STAT pathways using SILAC-based mass spectrometry .
Q. Can computational methods predict its reactivity in novel synthetic routes?
Yes. Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for key steps like reductive amination. Machine learning algorithms trained on reaction databases (e.g., USPTO) can propose optimal solvents and catalysts. These tools reduce trial-and-error experimentation and accelerate route scoping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
